N-Allyl-6-chloronicotinamide

Overview

Description

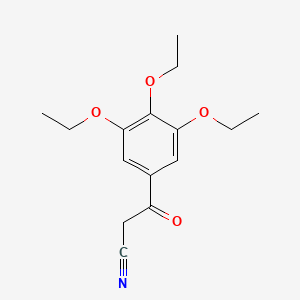

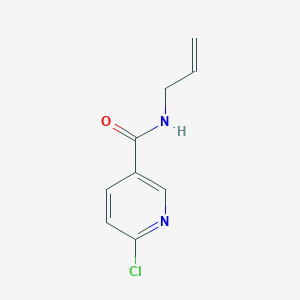

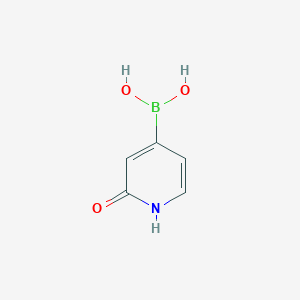

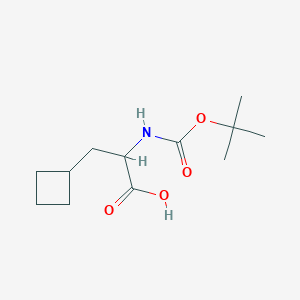

N-Allyl-6-chloronicotinamide is a chemical compound with the molecular formula C9H9ClN2O and a molecular weight of 196.63 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of N-Allyl-6-chloronicotinamide involves a conjugated system, where the positive charge is delocalized over the two terminal carbons. This delocalization stabilizes the molecule, making it more stable than a normal primary carbocation .Scientific Research Applications

Solar Cell Technology

N-ALLYL-6-CHLORONICOTINAMIDE has been used in the development of high-performance and stable inverted perovskite solar cells . The compound was employed as an O-ligand to facilitate the deposition of MAPbI3 (MA methylammonium) and MA-free FA0.88Cs0.12PbI2.64Br0.36 (FA formamidinium) perovskite films by multifunctional anchoring . This resulted in significant improvements in charge mobility and defect passivation .

Synthesis of Medium-Sized N-Heterocycles

N-ALLYL-6-CHLORONICOTINAMIDE has been used in a synthetic strategy based on sequential application of aza-Claisen rearrangement, C–H functionalization, C–N coupling, and cyclization as key steps . This method has been developed for the synthesis of various medium-sized N-heterocycles of pharmaceutical relevance . The method exhibits a broad scope and provides a highly efficient synthesis of N-heterocycles of different ring sizes (6-, 7-, 8-, and 9-membered rings) in moderate to good yields .

Mechanism of Action

Target of Action

N-Allyl-6-chloronicotinamide, also known as 6-chloro-N-prop-2-enylpyridine-3-carboxamide, is a derivative of nicotinamide . Nicotinamide is a component of nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in redox reactions . Therefore, the primary targets of N-Allyl-6-chloronicotinamide are likely to be enzymes and proteins involved in these biochemical pathways.

Mode of Action

Nicotinamide and its derivatives are known to participate in redox reactions, acting as electron donors or acceptors . N-Allyl-6-chloronicotinamide could potentially influence these reactions, altering the redox state of cells and affecting various cellular processes.

Biochemical Pathways

N-Allyl-6-chloronicotinamide, as a nicotinamide derivative, is likely involved in the NAD(P)(H) biosynthetic pathways . These pathways are crucial for energy production, DNA repair, cell signaling, and other essential cellular functions . Changes in these pathways could have significant downstream effects, potentially influencing cell growth, differentiation, and survival.

Result of Action

The molecular and cellular effects of N-Allyl-6-chloronicotinamide’s action would depend on its specific targets and mode of action. Given its potential involvement in redox reactions and NAD(P)(H) biosynthetic pathways, it could influence various cellular processes, potentially leading to changes in cell growth, differentiation, and survival .

properties

IUPAC Name |

6-chloro-N-prop-2-enylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c1-2-5-11-9(13)7-3-4-8(10)12-6-7/h2-4,6H,1,5H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCBAARVIMURGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640951 | |

| Record name | 6-Chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915921-01-6 | |

| Record name | 6-Chloro-N-2-propen-1-yl-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915921-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trifluoromethyl 4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B1323240.png)

![6-[2-(4-Methyl-1,3-thiazol-5-yl)ethoxy]-nicotinonitrile](/img/structure/B1323264.png)

![2-([(2,2,2-Trifluoroethyl)amino]methyl)phenol](/img/structure/B1323266.png)